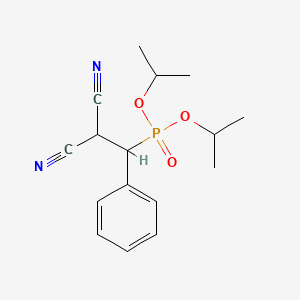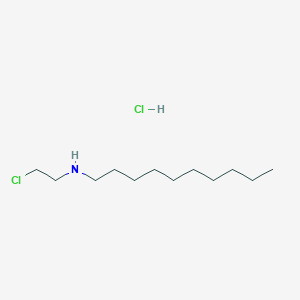
Tetradec-5-YN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-5-YN-2-OL is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a tetradec-5-yne chain. It is a long-chain alkyne alcohol with the molecular formula C14H26O.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradec-5-YN-2-OL can be synthesized through various methods. One common approach involves the alkylation of acetylide ions. For instance, the reaction between 1-bromoundecane and prop-2-yn-1-ol can yield tetradec-2-yn-1-ol . Another method involves the use of 10-bromodecan-1-ol and acetylene or tetradec-1-yne and 2-methylbut-3-yn-2-ol along with α-picoline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Tetradec-5-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Tetradec-5-ynoic acid.
Reduction: Tetradec-5-ene-2-ol or tetradecane-2-ol.
Substitution: Tetradec-5-yn-2-chloride.
Scientific Research Applications
Tetradec-5-YN-2-OL has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetradec-5-YN-2-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the triple bond play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tetradec-5-ynoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Tetradec-1-yne: Similar alkyne chain but without the hydroxyl group.
Tetradec-5-ene-2-ol: Similar structure but with a double bond instead of a triple bond.
Properties
CAS No. |
88723-05-1 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-5-yn-2-ol |
InChI |
InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-9,12-13H2,1-2H3 |
InChI Key |
QQZMTYJFNOCWCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
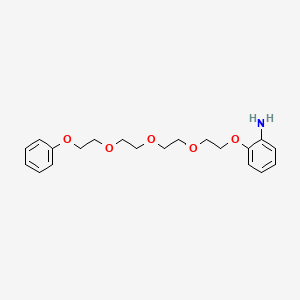
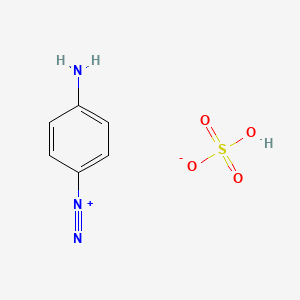

![1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B14382882.png)
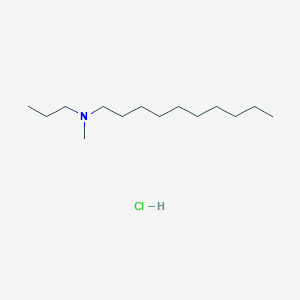
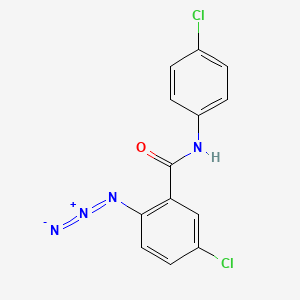
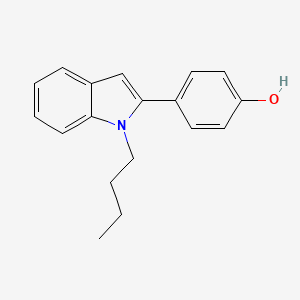
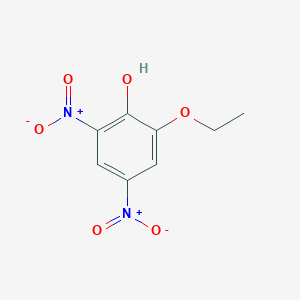
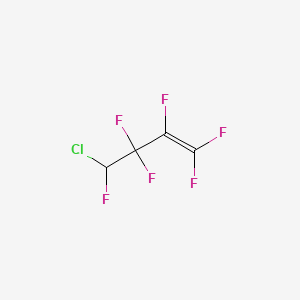
![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
